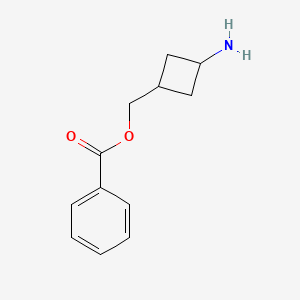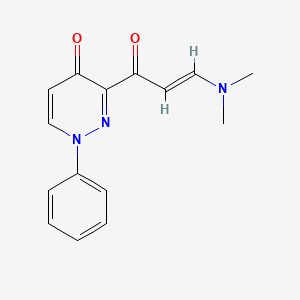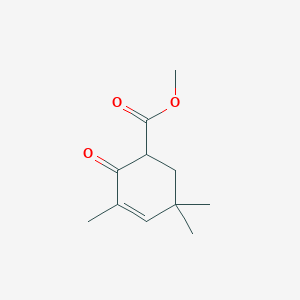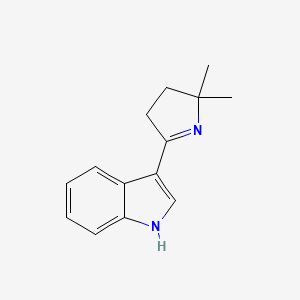
3-Oxo-2,3-dihydropyridazine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-2,3-dihydropyridazine-4-carbohydrazide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential as a xanthine oxidase inhibitor . This compound is part of a broader class of pyridazine derivatives, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide typically involves the reaction of hydrazine derivatives with pyridazine-4-carboxylic acid . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-2,3-dihydropyridazine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Wissenschaftliche Forschungsanwendungen
3-Oxo-2,3-dihydropyridazine-4-carbohydrazide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide involves its interaction with xanthine oxidase, an enzyme responsible for the oxidation of hypoxanthine to xanthine and xanthine to uric acid . By inhibiting this enzyme, the compound can reduce the production of uric acid, which is beneficial in conditions like gout . The molecular docking studies suggest that the compound binds to the active site of xanthine oxidase through a novel interaction mode .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid
- 2-Heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide
Uniqueness
3-Oxo-2,3-dihydropyridazine-4-carbohydrazide is unique due to its specific inhibitory action on xanthine oxidase, which differs from other similar compounds that may target different enzymes or pathways . Its novel interaction mode with the enzyme’s active site sets it apart from other inhibitors like febuxostat .
Eigenschaften
CAS-Nummer |
2125-91-9 |
|---|---|
Molekularformel |
C5H6N4O2 |
Molekulargewicht |
154.13 g/mol |
IUPAC-Name |
6-oxo-1H-pyridazine-5-carbohydrazide |
InChI |
InChI=1S/C5H6N4O2/c6-8-4(10)3-1-2-7-9-5(3)11/h1-2H,6H2,(H,8,10)(H,9,11) |
InChI-Schlüssel |
PIJZPMBSSLXALM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NN=C1)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-3-ethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B13098762.png)



![3-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13098784.png)



![3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13098832.png)



![2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098846.png)

